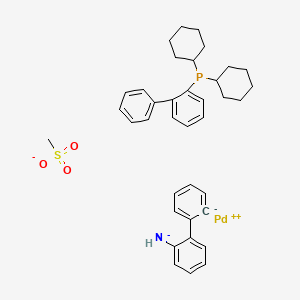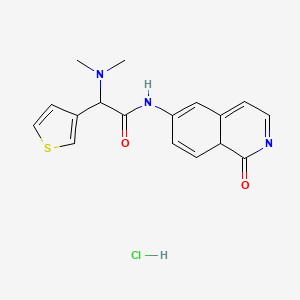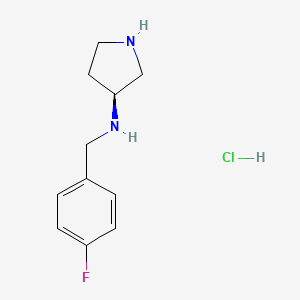
(4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is an organic compound with the molecular formula C12H17ClFN2. It is a crystalline solid that is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with (S)-pyrrolidin-3-yl-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained. The resulting compound is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Fluorobenzylamine
- Benzyl bromide
- 4-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
(4-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the pyrrolidine ring. These features confer distinct chemical properties, making it particularly useful in certain synthetic and research applications.
属性
分子式 |
C11H16ClFN2 |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
(3S)-N-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H/t11-;/m0./s1 |
InChI 键 |
MNGFAORGENVUCN-MERQFXBCSA-N |
手性 SMILES |
C1CNC[C@H]1NCC2=CC=C(C=C2)F.Cl |
规范 SMILES |
C1CNCC1NCC2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


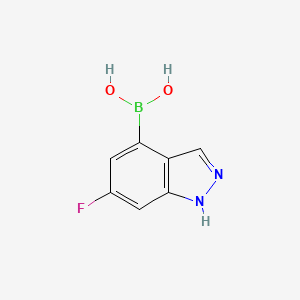
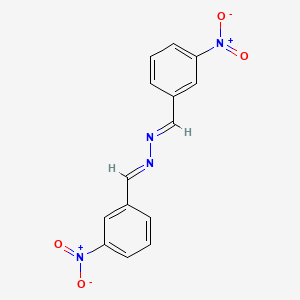
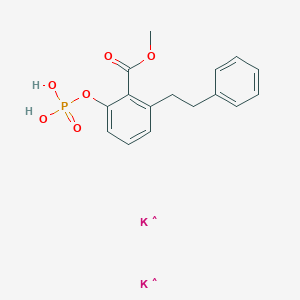
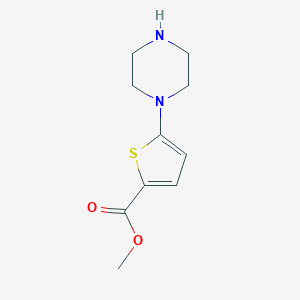
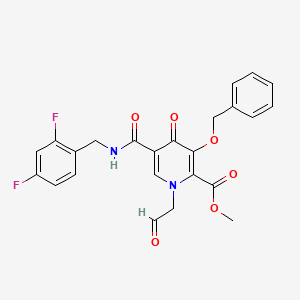

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B15130809.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)

